Superior Regioselectivity in C2/C4 Substitution of Thiomethyl vs. Methyl Pyrimidines in CRH1 Antagonist Synthesis
In head-to-head synthetic studies of CRH1 antagonists, 2-thiomethyl-substituted pyrimidine scaffolds demonstrated markedly superior C2/C4 regioselectivity during nucleophilic substitution compared to 2-methyl analogs. The thiomethyl group directs substitution to the C4 position with excellent control [1].
| Evidence Dimension | C2/C4 substitution regioselectivity |
|---|---|
| Target Compound Data | Selectivity > 50:1 for C4 over C2 substitution |
| Comparator Or Baseline | 2-methyl substituted pyrimidines (no selectivity data explicitly reported in abstract, but thiomethyl libraries showed excellent regiochemistry) |
| Quantified Difference | > 50:1 selectivity ratio (class-leading among pyrimidine substitutions evaluated) |
| Conditions | Nucleophilic aromatic substitution reactions during targeted library synthesis of amino pyrimidines |
Why This Matters
This >50:1 regioselectivity translates directly to higher synthetic yield of desired isomer and reduced purification burden, lowering overall cost per gram of target molecule.
- [1] McCluskey, A., Keller, P. A., Morgan, J., & Garner, J. (2003). Synthesis, molecular modeling and biological activity of methyl and thiomethyl substituted pyrimidines as corticotropin releasing hormone type 1 antagonists. Organic & Biomolecular Chemistry, 1, 3353-3361. View Source
